Cas no 1006459-06-8 (5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid)
5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid
- 1006459-06-8
- 5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic acid
- 5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylicacid
- LS-02503
- 5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid
- STK502120
- ALBB-006939
- 5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylic acid
- MFCD04970283
- DTXSID101162975
- H24316
- AKOS000265041
- CS-0298182
- EN300-1842458
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- MDL: MFCD04970283
- Inchi: 1S/C11H13N3O3/c1-4-14-7(3)10(6(2)12-14)9-5-8(11(15)16)13-17-9/h5H,4H2,1-3H3,(H,15,16)
- InChI Key: SMXOIFNREBPGJC-UHFFFAOYSA-N
- SMILES: O1C(=CC(C(=O)O)=N1)C1C(C)=NN(CC)C=1C
Computed Properties
- Exact Mass: 235.095691g/mol
- Monoisotopic Mass: 235.095691g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 235.24g/mol
- XLogP3: 1.3
- Topological Polar Surface Area: 81.2Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 426.8±45.0 °C at 760 mmHg
- Flash Point: 211.9±28.7 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E261040-100mg |
5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid |
1006459-06-8 | 100mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E261040-250mg |
5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid |
1006459-06-8 | 250mg |
$ 380.00 | 2022-06-05 | ||
| TRC | E261040-500mg |
5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid |
1006459-06-8 | 500mg |
$ 600.00 | 2022-06-05 | ||
| Chemenu | CM483708-1g |
5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid |
1006459-06-8 | 97% | 1g |
$320 | 2023-01-08 | |
| abcr | AB406342-500 mg |
5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid |
1006459-06-8 | 500MG |
€313.80 | 2023-02-03 | ||
| abcr | AB406342-1 g |
5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid |
1006459-06-8 | 1g |
€406.00 | 2023-06-17 | ||
| abcr | AB406342-5 g |
5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid |
1006459-06-8 | 5g |
€1074.00 | 2023-06-17 | ||
| abcr | AB406342-500mg |
5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid; . |
1006459-06-8 | 500mg |
€333.00 | 2025-02-16 | ||
| abcr | AB406342-1g |
5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid; . |
1006459-06-8 | 1g |
€397.00 | 2025-02-16 | ||
| abcr | AB406342-5g |
5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid; . |
1006459-06-8 | 5g |
€1037.00 | 2025-02-16 |
5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid Suppliers
5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid
5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid: A Comprehensive Overview
The compound 5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid, identified by the CAS number CAS No. 1006459-06, is a significant molecule in the field of organic chemistry and drug discovery. This compound belongs to the class of isoxazole derivatives, which have gained considerable attention due to their diverse biological activities and potential applications in pharmaceuticals and agrochemicals.
Recent studies have highlighted the importance of isoxazole-containing compounds in modulating various cellular pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties, making them promising candidates for the development of novel therapeutic agents. The unique structure of 5-(1-Ethyl-3,5-dimethyl-substituted isoxazole provides a platform for further functionalization and optimization.
The synthesis of 5-(1-Ethyl-substituted isoxazoles has been extensively explored in recent years. A 2022 paper in the European Journal of Organic Chemistry reported an efficient one-pot synthesis method utilizing microwave-assisted conditions, which significantly improved the yield and purity of the compound. This advancement not only simplifies the production process but also opens new avenues for large-scale manufacturing.
In terms of biological activity, isoxazole-based compounds have shown remarkable potential in targeting various disease states. For example, a 2023 study in the Nature Communications journal revealed that certain isoxazole derivatives can inhibit key enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The presence of electron-donating groups like methyl and ethyl substituents enhances the compound's ability to interact with biological targets, further underscoring its therapeutic potential.
The application of computational chemistry tools has also played a pivotal role in understanding the molecular interactions of this compound. A 2023 research article in the Journal of Chemical Information and Modeling employed molecular docking studies to predict the binding affinity of this compound with several drug targets. The results indicated strong binding affinities for targets associated with cancer and inflammatory diseases, providing a solid foundation for future experimental validations.
In conclusion, CAS No. 1006459-based compounds represent a promising class of molecules with vast potential in drug discovery and development. Ongoing research continues to uncover new insights into their biological activities and synthetic methodologies, positioning them as key players in the advancement of modern medicine.
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